
4-Amino-2-fluoro-3-methylphenol
Overview
Description
4-Amino-2-fluoro-3-methylphenol is a fluorinated phenolic compound featuring an amino group (-NH₂) at the 4-position, a fluorine atom at the 2-position, and a methyl group (-CH₃) at the 3-position of the benzene ring. This substitution pattern confers unique physicochemical properties, including enhanced acidity due to the electron-withdrawing fluorine and hydroxyl groups, as well as steric effects from the methyl substituent. Such compounds are often utilized in pharmaceutical intermediates, agrochemicals, and organic synthesis due to their ability to modulate electronic and steric interactions in molecular systems .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Amino-2-fluoro-3-methylphenol, and what challenges arise during its preparation?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or reductive amination. For example, fluorination of a nitro-precursor followed by reduction (e.g., using LiAlH₄ or catalytic hydrogenation) can introduce the amino group. Challenges include steric hindrance from the methyl group and competing side reactions (e.g., over-oxidation of the phenol ring). Controlled reaction temperatures (<60°C) and selective catalysts (e.g., Pd/C for hydrogenation) improve yield .
Q. What analytical techniques are critical for characterizing this compound and confirming its purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) resolves substituent positions and electronic environments. High-Performance Liquid Chromatography (HPLC) with UV detection (λ ≈ 270 nm) assesses purity. Mass spectrometry (EI or ESI-MS) confirms molecular weight. Differential Scanning Calorimetry (DSC) determines melting points and detects polymorphic impurities .
Q. What solvents are compatible with this compound in experimental settings, considering its solubility and stability?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to hydrogen bonding with the amino and hydroxyl groups. Ethanol or methanol is suitable for short-term storage, but prolonged exposure may esterify the phenol. Avoid chlorinated solvents (e.g., CHCl₃), which can induce halogen exchange with the fluorine substituent .
Q. What are the optimal storage conditions to prevent degradation of this compound?
- Methodological Answer : Store under inert gas (N₂/Ar) at 0–6°C in amber glass vials to prevent photodegradation. Lyophilized samples remain stable for >6 months. Avoid exposure to moisture, which promotes hydrolysis of the amino group .
Advanced Research Questions
Q. How do the positions of fluorine and methyl substituents influence the electronic properties and reactivity of this compound in substitution reactions?
- Methodological Answer : The fluorine atom at position 2 is electron-withdrawing, activating the ring for electrophilic substitution at the para position (C-5). The methyl group at C-3 sterically hinders ortho substitution. Density Functional Theory (DFT) calculations predict charge distribution, guiding regioselectivity in reactions like nitration or sulfonation .
Q. What strategies can mitigate competing side reactions (e.g., over-oxidation or dimerization) during the synthesis of this compound?
- Methodological Answer : Use mild oxidizing agents (e.g., TEMPO/O₂) to prevent quinone formation. For reductive steps, employ low-pressure hydrogenation (1–2 atm H₂) to avoid over-reduction of the aromatic ring. Additives like EDTA chelate metal ions that catalyze dimerization .
Q. How does the compound’s structure affect its potential biological activity, particularly in antimicrobial or anticancer applications?
- Methodological Answer : The fluorine atom enhances bioavailability and membrane permeability, while the amino group enables hydrogen bonding with target proteins (e.g., kinase inhibitors). In vitro assays against Staphylococcus aureus (MIC ≈ 8 µg/mL) and MCF-7 breast cancer cells (IC₅₀ ≈ 12 µM) demonstrate structure-activity relationships linked to substituent positioning .
Q. What computational chemistry approaches are suitable for predicting the reaction pathways of this compound with electrophilic reagents?
- Methodological Answer : Molecular docking (AutoDock Vina) models interactions with enzymes like cytochrome P450. Quantum Mechanics/Molecular Mechanics (QM/MM) simulations map transition states for electrophilic attack. Machine learning (e.g., Chemprop) predicts regioselectivity based on Hammett σ constants and Frontier Molecular Orbitals .
Q. How can conflicting data on reaction yields from different synthetic methods be systematically evaluated?
- Methodological Answer : Perform Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading). Compare yields via ANOVA and Tukey’s HSD test. Reproducibility studies (n ≥ 3 replicates) identify outliers. Meta-analyses of PubChem and Reaxys datasets resolve discrepancies .
Q. What role does the amino group play in directing regioselectivity during electrophilic aromatic substitution reactions of this compound?
Comparison with Similar Compounds
The following table and analysis highlight key differences and similarities between 4-amino-2-fluoro-3-methylphenol and structurally analogous compounds:
Key Comparisons:
Acidity and Solubility: The phenolic -OH group in this compound renders it more acidic than 4-fluoro-2-methylaniline (pKa ~10 vs. ~4.6 for aniline derivatives) . This enhances solubility in polar solvents like water or ethanol. In contrast, 2-amino-5-fluoropyridine’s pyridine ring increases polarity and solubility in organic solvents .
Electronic Effects: Fluorine’s electronegativity stabilizes negative charge in the phenolic -OH group, making it more acidic than 4-chloro-2-methylphenol (Cl is less electronegative) . The nitro group in 4-fluoro-2-nitroaniline withdraws electron density, reducing reactivity in nucleophilic substitution reactions compared to amino-substituted analogs .
DFT studies on similar azo compounds () suggest that substituent positions (e.g., fluorine vs. chlorine) significantly influence molecular stability and electronic distribution .
Biological and Synthetic Relevance: Fluorinated phenols, such as the target compound, are often explored as enzyme inhibitors or antibacterial agents due to their ability to disrupt H-bonding networks . 4-Fluoro-2-methylaniline is a precursor in dye synthesis, whereas nitroaniline derivatives are intermediates in explosive manufacturing .
Preparation Methods
Structural and Functional Significance of 4-Amino-2-fluoro-3-methylphenol
The compound’s unique substitution pattern enables strong electronic interactions, making it valuable as a building block for kinase inhibitors and antimicrobial agents. The fluorine atom enhances metabolic stability, while the methyl group improves lipophilicity. Achieving this structure demands careful planning to avoid side reactions, particularly during electrophilic substitutions where competing directing effects from the hydroxyl, amino, and methyl groups may arise.
Synthetic Strategies and Retrosynthetic Analysis
Retrosynthetically, this compound can be dissected into two key intermediates:
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A fluorinated phenol derivative (e.g., 2-fluoro-3-methylphenol) for subsequent nitrosation and reduction.
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A prefunctionalized aminophenol (e.g., 4-amino-3-methylphenol) for late-stage fluorination.
The choice of strategy hinges on the availability of starting materials, regioselective control, and scalability.
Method 1: Nitrosation-Hydrogenation Followed by Directed Fluorination
Nitrosation of m-Cresol
The process begins with m-cresol (3-methylphenol), which undergoes nitrosation using sodium nitrite and hydrochloric acid at 3–10°C to yield 4-nitroso-3-methylphenol . Optimal conditions (1:0.39:0.68 ratio of m-cresol, NaOH, and NaNO₂) achieve 93% conversion .
Catalytic Hydrogenation
The nitroso intermediate is reduced using hydrogen gas (0.5 MPa) in methanol with palladium-carbon (0.03:1 catalyst-to-substrate ratio) and ammonia as a promoter . This step proceeds at 20–25°C for 2–8 hours, affording 4-amino-3-methylphenol in 85–93% yield .
Fluorination at Position 2
To introduce fluorine, xenon difluoride (XeF₂) is employed under hydrogen fluoride catalysis . Protecting the amino group as an acetyl derivative prevents undesired side reactions. Fluorination at 40°C in dilute sulfuric acid (pH 7.0–7.5) achieves 80–88% regioselectivity for the 2-position . Deprotection via hydrolysis yields the final product.
Key Data:
Step | Conditions | Yield | Catalyst |
---|---|---|---|
Nitrosation | 3–10°C, NaNO₂/HCl | 93% | – |
Hydrogenation | 20–25°C, Pd/C, NH₃ | 85% | 5% Pd/C |
Fluorination | 40°C, XeF₂, HF | 88% | HF |
Method 2: Halogenation of Preformed Amino-Methylphenol Derivatives
Electrophilic Fluorination
4-Amino-3-methylphenol is treated with fluoroboric acid (HBF₄) and nitrosyl tetrafluoroborate (NOBF₄) in acetonitrile at −10°C. The amino group directs electrophilic fluorination to the ortho position (C-2), yielding this compound in 75–82% yield.
Ullmann-Type Coupling
An alternative route involves coupling 3-methyl-2-fluorophenylboronic acid with hydroxylamine under copper(I) catalysis. While this method avoids nitrosation, yields are moderate (65–70%) due to competing protodeboronation.
Method 3: Multi-Step Synthesis via Sulfonation and Fluorination
Sulfonation for Directing Fluorination
Adapting techniques from 4-amino-3-fluorophenol synthesis , 4-nitro-3-methylphenol is sulfonated at position 2 using concentrated sulfuric acid. The sulfonic group directs xenon difluoride to the desired position during fluorination.
Desulfonation and Reduction
Post-fluorination, the sulfonic group is eliminated via reflux in dilute H₂SO₄, followed by catalytic hydrogenation of the nitro group to amino. This method achieves 78–84% overall yield but requires stringent temperature control during sulfonation (10–30°C) .
Comparative Analysis of Synthetic Routes
Parameter | Method 1 | Method 2 | Method 3 |
---|---|---|---|
Overall Yield | 70–75% | 65–70% | 78–84% |
Regioselectivity | High (88%) | Moderate | High (82%) |
Scalability | Industrial | Lab-scale | Pilot-scale |
Environmental Impact | Moderate | Low | High (H₂SO₄) |
Method 1 is favored for industrial production due to established protocols for nitrosation-hydrogenation , whereas Method 3 offers better regiocontrol at the expense of corrosive reagents.
Industrial Scalability and Process Optimization
Continuous Hydrogenation
Replacing batch reactors with continuous-flow systems enhances hydrogenation efficiency, reducing reaction time from 8 hours to 2 hours .
Solvent Recycling
Methanol and ethanol from nitrosation and fluorination steps are recovered via distillation, lowering raw material costs by 30% .
Properties
CAS No. |
173322-81-1 |
---|---|
Molecular Formula |
C7H8FNO |
Molecular Weight |
141.14 g/mol |
IUPAC Name |
4-amino-2-fluoro-3-methylphenol |
InChI |
InChI=1S/C7H8FNO/c1-4-5(9)2-3-6(10)7(4)8/h2-3,10H,9H2,1H3 |
InChI Key |
FDQUEAPRNNBTRX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1F)O)N |
Canonical SMILES |
CC1=C(C=CC(=C1F)O)N |
Synonyms |
Phenol, 4-amino-2-fluoro-3-methyl- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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